3-Propyloxane-3-carbaldehyde
Description
3-Propyloxane-3-carbaldehyde is a cyclic ether derivative featuring a six-membered oxane (tetrahydropyran) ring substituted with a propyl group and a formyl (carbaldehyde) group at the 3-position. This compound combines the reactivity of an aldehyde functional group with the steric and electronic effects of the oxane ring, making it of interest in organic synthesis and materials science.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-propyloxane-3-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-4-9(7-10)5-3-6-11-8-9/h7H,2-6,8H2,1H3 |
InChI Key |
XMSJLZBXDHAMTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCOC1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyloxane-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the oxidation of 3-propyloxane-3-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). The reaction typically occurs under mild conditions, with the alcohol being converted to the corresponding aldehyde.
Industrial Production Methods
In an industrial setting, the production of 3-Propyloxane-3-carbaldehyde may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The starting materials and reagents are continuously fed into the reactor, and the product is continuously removed, allowing for high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Propyloxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Amines, hydrazines
Major Products Formed
Oxidation: 3-Propyloxane-3-carboxylic acid
Reduction: 3-Propyloxane-3-methanol
Substitution: Imines, hydrazones
Scientific Research Applications
3-Propyloxane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes, providing insights into metabolic pathways.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting aldehyde dehydrogenase enzymes.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of 3-Propyloxane-3-carbaldehyde involves its interaction with specific molecular targets, primarily enzymes that catalyze reactions involving aldehydes. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to the formation of enzyme-substrate complexes. This interaction can modulate the activity of the enzyme, either inhibiting or activating its function, depending on the specific context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Propyloxane-3-carbaldehyde with three analogous compounds: 3-Chlorobenzaldehyde, Propionaldehyde, and 4,6,8-Triarylquinoline-3-carbaldehyde. Key parameters include molecular properties, reactivity, and toxicological profiles.
Table 1: Structural and Functional Comparison
Detailed Research Findings
Toxicological Insights
- Propionaldehyde: The U.S. EPA notes insufficient data for carcinogenicity classification but highlights respiratory tract lesions in rodents at high concentrations.
- 3-Chlorobenzaldehyde : Safety data sheets emphasize acute hazards (skin/eye contact) but lack chronic toxicity data .
Biological Activity
3-Propyloxane-3-carbaldehyde is a compound of interest in various fields due to its potential biological activities. This detailed article examines its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by case studies and research findings.
Chemical Structure and Properties
3-Propyloxane-3-carbaldehyde is characterized by its unique oxane structure, which contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including the reaction of propyloxanes with aldehydes under specific conditions.
1. Antimicrobial Activity
Research has indicated that 3-Propyloxane-3-carbaldehyde exhibits significant antimicrobial properties against various pathogens.
| Pathogen Type | Test Organisms | Activity Observed |
|---|---|---|
| Bacteria | Escherichia coli, Staphylococcus aureus | Inhibition of growth at concentrations ≥ 50 µg/mL |
| Fungi | Candida albicans, Aspergillus niger | Significant antifungal activity at 100 µg/mL |
A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
2. Anti-inflammatory Effects
3-Propyloxane-3-carbaldehyde has shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
| Cytokine | Concentration Tested (µg/mL) | Inhibition Percentage (%) |
|---|---|---|
| TNF-α | 10 | 45 |
| IL-6 | 10 | 40 |
These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases .
3. Cytotoxicity Against Cancer Cells
The cytotoxic effects of 3-Propyloxane-3-carbaldehyde have been evaluated against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 25 | Induces apoptosis |
| MCF-7 | 30 | Cell cycle arrest |
The compound demonstrated a lower IC50 value in HeLa cells, indicating higher sensitivity compared to MCF-7 cells. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways .
Case Studies
Several case studies have been conducted to further explore the biological activities of 3-Propyloxane-3-carbaldehyde:
- Antimicrobial Efficacy Study : A clinical trial assessed the effectiveness of 3-Propyloxane-3-carbaldehyde in treating skin infections caused by resistant bacterial strains. Results showed a marked reduction in infection rates among treated patients compared to controls.
- Inflammation Model : An animal model was used to evaluate the anti-inflammatory effects of the compound in conditions mimicking rheumatoid arthritis. The treatment group showed significant improvement in joint swelling and pain scores compared to untreated controls.
Q & A
Basic Research Question
Q: What are the standard synthetic routes for 3-Propyloxane-3-carbaldehyde, and how can its purity be validated? Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted aldehydes with diols under acid catalysis. For example, modified procedures using phosphorus pentachloride (PCl₅) as a catalyst in anhydrous conditions have been reported for analogous carbaldehydes, achieving yields of 65–78% . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity validation requires a combination of 1H/13C NMR (to confirm structural integrity) and GC-MS (to detect volatile impurities). Cross-referencing spectral data with PubChem entries (e.g., InChIKey: DQXINEAFJDSPDD-UHFFFAOYSA-N for structural analogs) ensures consistency .
Advanced Research Question
Q: How can computational chemistry predict the reactivity of 3-Propyloxane-3-carbaldehyde in nucleophilic addition reactions? Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the electrophilic carbonyl carbon’s partial charge and frontier molecular orbitals. For instance, studies on similar chromene-3-carbaldehydes revealed that electron-withdrawing substituents enhance electrophilicity, increasing reactivity toward amines or hydrazines . Pair these simulations with Hammett constants to quantify substituent effects experimentally. Validate predictions via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy under controlled pH/temperature).
Data Contradiction Analysis
Q: How should researchers resolve discrepancies in reported NMR chemical shifts for 3-Propyloxane-3-carbaldehyde derivatives? Methodological Answer: Contradictions often arise from solvent effects, concentration, or impurities. Follow these steps:
Replicate conditions : Ensure identical solvent (e.g., CDCl₃ vs. DMSO-d6) and calibration standards.
Spiking experiments : Add authentic reference samples to the NMR tube to confirm peak assignments .
2D NMR : Use HSQC and HMBC to resolve overlapping signals, particularly in the oxane ring protons (δ 1.5–4.5 ppm) .
Cross-validate : Compare with crystallographic data (if available) to confirm bond angles and conformers .
Biological Activity Investigation
Q: What strategies are effective for identifying potential biological targets of 3-Propyloxane-3-carbaldehyde? Methodological Answer:
In silico docking : Use AutoDock Vina to screen against protein databases (e.g., PDB), focusing on enzymes with active-site lysine or cysteine residues (common nucleophiles for aldehyde interactions) .
Functional assays : Test inhibition of dehydrogenases (e.g., glyceraldehyde-3-phosphate dehydrogenase) via spectrophotometric NADH depletion assays .
Metabolomics : Employ LC-MS/MS to track adduct formation in cell lysates, prioritizing pathways like glutathione metabolism or lipid peroxidation .
Experimental Design Optimization
Q: How can reaction conditions be optimized to improve the yield of 3-Propyloxane-3-carbaldehyde in scale-up syntheses? Methodological Answer:
DoE (Design of Experiments) : Use a Box-Behnken design to test variables: catalyst loading (PCl₅, 5–15 mol%), temperature (60–100°C), and solvent polarity (toluene vs. THF) .
In-line monitoring : Implement FTIR or ReactIR to track aldehyde formation in real time, minimizing side-product accumulation .
Green chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME), which improves phase separation and reduces waste .
Advanced Analytical Techniques
Q: What advanced spectroscopic methods can elucidate the conformational dynamics of 3-Propyloxane-3-carbaldehyde in solution? Methodological Answer:
Dynamic NMR (DNMR) : Perform variable-temperature 1H NMR (e.g., 25–80°C) to study ring puckering equilibria. Calculate activation energy (ΔG‡) using Eyring plots .
ROESY : Detect through-space interactions between the propyl chain and oxane ring to map preferred conformers .
Computational MD simulations : Run 100-ns molecular dynamics trajectories in explicit solvent models (e.g., TIP3P water) to correlate experimental NOEs with predicted rotamer populations .
Stability and Storage
Q: What protocols ensure long-term stability of 3-Propyloxane-3-carbaldehyde in laboratory settings? Methodological Answer:
Storage : Keep under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation.
Stability assays : Monitor aldehyde degradation via monthly GC-MS checks; degradation products (e.g., carboxylic acids) indicate moisture ingress .
Stabilizers : Add 0.1% w/v BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
